molecular formula C17H25FN2O2 B12440648 1-Boc-4-[(3-fluoro-phenylamino)-methyl]-piperidine CAS No. 887582-27-6

1-Boc-4-[(3-fluoro-phenylamino)-methyl]-piperidine

Cat. No.: B12440648
CAS No.: 887582-27-6
M. Wt: 308.4 g/mol
InChI Key: WPXISNZZSUAIHM-UHFFFAOYSA-N
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Description

1-Boc-4-[(3-fluoro-phenylamino)-methyl]-piperidine is a synthetic organic compound with the molecular formula C16H23FN2O2 and a molecular weight of 294.36 g/mol . This compound is characterized by the presence of a piperidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a 3-fluoro-phenylamino substituent. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and chemical research applications.

Preparation Methods

The synthesis of 1-Boc-4-[(3-fluoro-phenylamino)-methyl]-piperidine typically involves the reaction of 3-fluoroaniline with N-(tert-butoxycarbonyl)-4-piperidone . The reaction is carried out under inert atmosphere conditions, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified using standard techniques such as column chromatography or recrystallization .

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-Boc-4-[(3-fluoro-phenylamino)-methyl]-piperidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Boc-4-[(3-fluoro-phenylamino)-methyl]-piperidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Boc-4-[(3-fluoro-phenylamino)-methyl]-piperidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired pharmacological effects .

Comparison with Similar Compounds

1-Boc-4-[(3-fluoro-phenylamino)-methyl]-piperidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties.

Properties

CAS No.

887582-27-6

Molecular Formula

C17H25FN2O2

Molecular Weight

308.4 g/mol

IUPAC Name

tert-butyl 4-[(3-fluoroanilino)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-9-7-13(8-10-20)12-19-15-6-4-5-14(18)11-15/h4-6,11,13,19H,7-10,12H2,1-3H3

InChI Key

WPXISNZZSUAIHM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CNC2=CC(=CC=C2)F

Origin of Product

United States

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